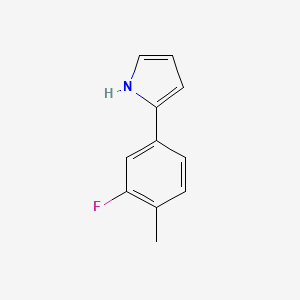

2-(3-Fluoro-4-methylphenyl)pyrrole

CAS No.: 2096453-78-8

Cat. No.: VC6023784

Molecular Formula: C11H10FN

Molecular Weight: 175.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096453-78-8 |

|---|---|

| Molecular Formula | C11H10FN |

| Molecular Weight | 175.206 |

| IUPAC Name | 2-(3-fluoro-4-methylphenyl)-1H-pyrrole |

| Standard InChI | InChI=1S/C11H10FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3 |

| Standard InChI Key | VXFZDAJVRQZCOD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=CC=CN2)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a five-membered pyrrole ring (1H-pyrrole) linked to a fluorine-substituted aromatic ring at the 2-position. Key identifiers include:

-

IUPAC Name: 2-(3-fluoro-4-methylphenyl)-1H-pyrrole

-

SMILES: CC1=C(C=C(C=C1)C2=CC=CN2)F

Spectroscopic and Computational Data

Density functional theory (DFT) calculations and spectroscopic analyses (e.g., NMR, IR) reveal the influence of fluorine on electron distribution. The fluorine atom induces electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s stability and lipophilicity .

Synthetic Methodologies

Laboratory-Scale Synthesis

The Paal-Knorr cyclization is a common route, involving the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrole under acidic conditions (e.g., HCl or ) . Alternative methods include:

-

Grubbs Catalyst-Mediated Cyclization: Used in the synthesis of polyfunctionalized fluoropyrroles from aldehydes .

-

Industrial Production: Optimized via continuous flow reactors and chromatographic purification to achieve >95% purity .

Table 1: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Paal-Knorr Cyclization | 3-Fluoro-4-methylbenzaldehyde, HCl | 65–75 | 90–95 |

| Grubbs Catalyst | Diene intermediates, Grubbs II | 50–60 | 85–90 |

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

Electrophilic Substitution

The pyrrole ring undergoes halogenation and nitration. For example, bromination produces 3-bromo-2-(3-fluoro-4-methylphenyl)pyrrole, a precursor for cross-coupling reactions .

Biological and Material Science Applications

Antimicrobial Activity

Studies report moderate antibacterial effects against Staphylococcus aureus and Enterococcus faecalis, with MIC values of 16–32 μg/mL .

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 16–32 | Membrane disruption |

| Enterococcus faecalis | 16–32 | DNA gyrase inhibition |

Materials Science

The compound serves as a building block for organic semiconductors and conductive polymers due to its planar structure and electron-deficient aromatic system .

Structure-Activity Relationships (SAR)

Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., enzymes, tubulin). Analogues with chlorine or methoxy groups exhibit reduced activity, underscoring fluorine’s critical role .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume